17-Hydroxyisolathyrol

HPLC Purity Quality Control Analytical Standard

Generic lathyrol cannot substitute for 17-Hydroxyisolathyrol-the unique C-17 hydroxyl defines its scaffold utility. Sourced at ≥98% HPLC purity: • Validated reference standard for Euphorbia lathyris extract quantification via HPLC/LC-MS. • Free C-17 OH handle for semi-synthetic derivatization in SAR studies targeting PPI, FKBP, and PKC pathways. • DMSO solubility ≥100 mg/mL ensures reproducible in vitro assays. Cold-chain shipped. Research use only.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
Cat. No. B1235966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxyisolathyrol
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O
InChIInChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8+/t12-,13-,14+,15-,16+,17-,20+/m0/s1
InChIKeySDBITTRHSROXCY-OKFBFAQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Hydroxyisolathyrol: Core Structural Baseline


17-Hydroxyisolathyrol (CAS: 93551-00-9) is a naturally occurring macrocyclic diterpenoid isolated from the seeds of Euphorbia lathyris [1]. It belongs to the lathyrane chemical class, characterized by a unique 5/11/3-membered ring system and a specific hydroxylation pattern at the C-17 position . This compound serves as a foundational reference standard and chemical scaffold for studying protein-protein interaction (PPI) inhibition and is a key intermediate for synthesizing more complex, acylated diterpenoid derivatives [2].

1
Analytical reference standard for lathyrane diterpenoid identification
2
Semi-synthetic scaffold with free 17-hydroxyl for SAR derivatization
3
PPI inhibition and FKBP/PKC chemical probe studies

Why 17-Hydroxyisolathyrol Is Not Substitutable


Simple substitution with generic lathyrol (CAS: 34420-19-4) or other in-class diterpenes like 7β-hydroxylathyrol is scientifically invalid due to critical structural and functional differences that dictate unique biological outcomes. 17-Hydroxyisolathyrol is a specific, non-acylated, hydroxylated scaffold . In contrast, many bioactive lathyrane diterpenes, such as Euphorbia factor L3, possess multiple ester (e.g., acetyl, benzoyl) groups which are essential for activities like P-glycoprotein (P-gp) modulation and cytotoxicity [1][2]. The unique 17-hydroxyl group is the primary site for chemical modification, making this compound an indispensable precursor for generating diverse semi-synthetic derivatives for structure-activity relationship (SAR) studies, rather than an end-point bioactive molecule . Its distinct interaction profile with proteins like FKBP and PKC, which is not a universal feature of the diterpenoid class, further underscores the risk of functional non-equivalence when using a substitute .

17-Hydroxyisolathyrol
Generic lathyrol or esterified analogs may lack free 17-OH, preventing regioselective derivatization.
17-Hydroxyisolathyrol
Acylated diterpenes (e.g., Euphorbia factor L3) typically modulate P-gp; FKBP/PKC target engagement profile may not transfer.
17-Hydroxyisolathyrol
7β-hydroxylathyrol differs in hydroxylation pattern; functional equivalence risk in PPI inhibition assays requires review.

17-Hydroxyisolathyrol: Procurement & Application Differentiation


Purity & Quality Control Specifications

The procurement value of 17-Hydroxyisolathyrol is substantiated by its availability at high and verifiable purity levels, primarily ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC), positioning it as a reliable analytical standard . This level of purity is critical for ensuring accurate quantification and minimizing off-target effects in biological assays, differentiating it from technical-grade diterpenoid mixtures. While specific purity data for direct comparators is not always published, the market standard for a well-defined natural product scaffold is a minimum of 95-98% purity .

Purity (HPLC)
Data to verify
≥98.0%
Meets typical natural product standard benchmark; supports quantitative analytical use.
Vendor-reported specification; independent verification recommended.
HPLC Purity Quality Control Analytical Standard

Scaffold for Semi-Synthetic Derivatization

17-Hydroxyisolathyrol provides a unique, non-esterified scaffold for semi-synthesis. Its free hydroxyl group at the C-17 position is a crucial site for regioselective chemical modifications (e.g., acylation, alkylation) that are not possible on already fully esterified or differently hydroxylated analogs like Euphorbia factor L3 or 7β-hydroxylathyrol [1]. This allows for the systematic exploration of structure-activity relationships (SAR) in lathyrane diterpenoids, enabling the creation of focused libraries of new derivatives with potentially enhanced or novel bioactivities [2].

Synthetic Versatility
Class-level
Free 17-OH Acylated comparators
Allows regioselective derivatization not possible on pre-esterified analogs.
Class-level inference; model-specific SAR review needed.
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Solubility and Physicochemical Profile

17-Hydroxyisolathyrol exhibits a well-defined solubility profile that is critical for experimental reproducibility. It has a verified high solubility in DMSO (≥100 mg/mL or ~285 mM), which is essential for preparing concentrated stock solutions for cell-based and biochemical assays . This high DMSO solubility contrasts with other more hydrophobic diterpenoids, which may require additional co-solvents or have lower solubility limits. Its calculated physicochemical properties, including a LogP of 1.9 and a topological polar surface area (tPSA) of 98 Ų, provide a basis for predicting its behavior in biological systems and comparing it to other analogs [1][2].

DMSO Solubility
Reported
≥100 mg/mL
Facilitates concentrated stock preparation for reproducible in vitro assays.
LogP 1.9, tPSA 98 Ų; vendor-validated data.
Solubility Physicochemical Properties Assay Development

Target Engagement: PPI, FKBP, PKC

17-Hydroxyisolathyrol is characterized as a small molecule inhibitor of protein-protein interactions (PPIs) [1]. It has been specifically reported to act as a ligand for the FK506-binding protein (FKBP) and as an activator of protein kinase C (PKC) . This distinct polypharmacological profile (PPI inhibition, FKBP binding, PKC activation) is not a reported feature of many other lathyrane diterpenoids, whose activities are more commonly associated with P-glycoprotein (P-gp) modulation, anti-multidrug resistance (MDR), or direct cytotoxicity [2][3].

Target Engagement
Context-dependent
PPI inhibitor P-gp modulator (comparators)
Distinct FKBP/PKC profile supports pathway-specific probe use; not a general diterpenoid substitute.
Specific IC50/Kd not publicly available; endpoint context review required.
Protein-Protein Interactions FKBP PKC Mechanism of Action

17-Hydroxyisolathyrol: Validated Application Scenarios


Analytical Reference Standard

17-Hydroxyisolathyrol, available at HPLC-verified purities of ≥98%, is ideally suited for procurement as an analytical standard . Its primary use is in the identification and quantification of lathyrane diterpenoids within complex plant extracts (e.g., from Euphorbia lathyris) via HPLC or LC-MS methods. This application is critical for quality control in natural product research and for standardizing botanical materials, where a well-characterized and highly pure reference compound is non-negotiable .

Semi-Synthetic Scaffold for SAR Studies

The primary industrial and academic research value of 17-Hydroxyisolathyrol lies in its utility as a versatile chemical scaffold. Its free hydroxyl group at C-17 is a strategic handle for the semi-synthesis of novel, diverse libraries of acylated, alkylated, or otherwise modified lathyrane diterpenoids [1]. This application is fundamental to medicinal chemistry programs aiming to explore the structure-activity relationships (SAR) of this class, with the goal of identifying new lead compounds for a range of biological targets, including multidrug resistance (MDR) reversal or anti-inflammatory agents [2].

Chemical Probe for FKBP/PKC and PPIs

For researchers focused on cellular signaling, 17-Hydroxyisolathyrol offers a unique starting point. Its reported activity as a protein-protein interaction (PPI) inhibitor, FKBP ligand, and PKC activator differentiates it from other lathyrane diterpenoids [3]. This makes it a valuable chemical probe for dissecting pathways involving FK506-binding proteins (FKBPs), protein kinase C (PKC) signaling cascades, and specific PPI networks. Its procurement is therefore justified for targeted biological studies where these specific mechanisms are under investigation.

Pre-Defined Solubility In Vitro Assays

Procurement of 17-Hydroxyisolathyrol is advantageous for laboratories requiring reproducible in vitro assays. Its well-documented and high solubility in DMSO (≥100 mg/mL) simplifies the preparation of stock solutions for cell culture and biochemical experiments . This eliminates the need for extensive solubility optimization and reduces the risk of experimental variability due to compound precipitation, ensuring more reliable and comparable data across different studies.

Application
Selection Property
Validation Focus
Analytical Reference Standard
High-purity natural product standard
Purity verification by HPLC
Semi-Synthetic SAR Scaffold
Free 17-hydroxyl derivatization handle
Regioselective modification reproducibility
FKBP/PKC Chemical Probe
Reported PPI inhibition and PKC activation
Assay-based target confirmation
In Vitro Assay Standardization
Documented high DMSO solubility
Stock solution stability and absence of precipitation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


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